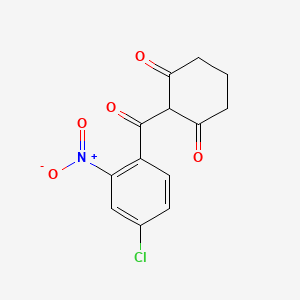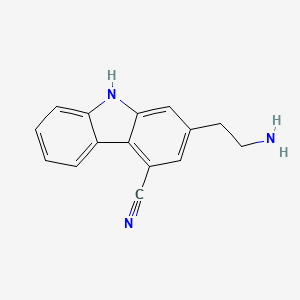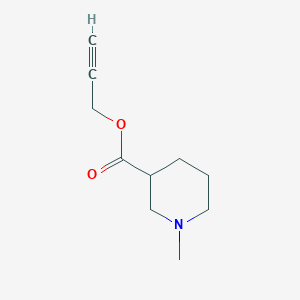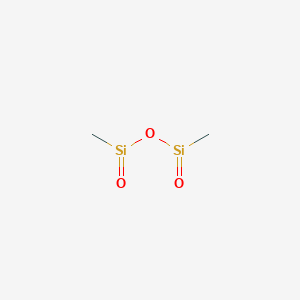
Tetrakis(2-bromophenyl)tetraphosphetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-bromophenyl)tetraphosphetane: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of four 2-bromophenyl groups attached to a tetraphosphetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2-bromophenyl)tetraphosphetane typically involves the reaction of 2-bromophenylmagnesium bromide with tetraphosphorus tetrabromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
4C6H4BrMgBr+P4Br4→(C6H4Br)4P4+4MgBr2
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(2-bromophenyl)tetraphosphetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2-bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phosphorus atoms in the tetraphosphetane ring can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted phosphines with various functional groups.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include phosphines.
Applications De Recherche Scientifique
Chemistry: Tetrakis(2-bromophenyl)tetraphosphetane is used as a precursor for the synthesis of various organophosphorus compounds. It serves as a building block for the preparation of phosphine ligands used in catalysis.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and probes for studying phosphorus-containing biomolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Tetrakis(2-bromophenyl)tetraphosphetane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also interact with biological molecules, such as enzymes, by forming covalent bonds with active site residues. The pathways involved in these interactions depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Tetrakis(triphenylphosphine)palladium(0): A well-known catalyst for cross-coupling reactions.
Tetrakis(4-carboxyphenyl)porphyrin: Used in photodynamic therapy and as a photosensitizer.
Tetrakis(4-bromophenyl)porphyrin: Studied for its photophysical properties and applications in materials science.
Uniqueness: Tetrakis(2-bromophenyl)tetraphosphetane is unique due to the presence of the tetraphosphetane ring and the 2-bromophenyl groups This structural arrangement imparts distinct reactivity and properties compared to other organophosphorus compounds
Propriétés
Numéro CAS |
112329-51-8 |
|---|---|
Formule moléculaire |
C24H16Br4P4 |
Poids moléculaire |
747.9 g/mol |
Nom IUPAC |
1,2,3,4-tetrakis(2-bromophenyl)tetraphosphetane |
InChI |
InChI=1S/C24H16Br4P4/c25-17-9-1-5-13-21(17)29-30(22-14-6-2-10-18(22)26)32(24-16-8-4-12-20(24)28)31(29)23-15-7-3-11-19(23)27/h1-16H |
Clé InChI |
FPDQFKXCTRLTHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)P2P(P(P2C3=CC=CC=C3Br)C4=CC=CC=C4Br)C5=CC=CC=C5Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
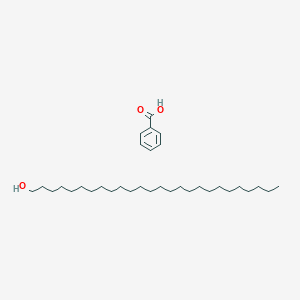
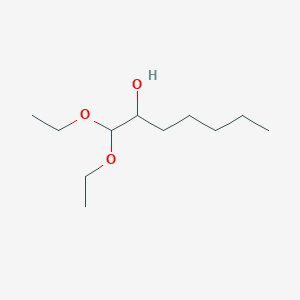
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
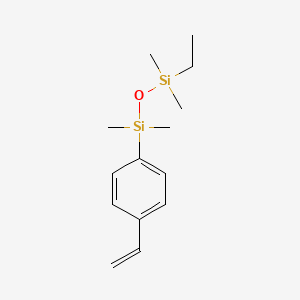
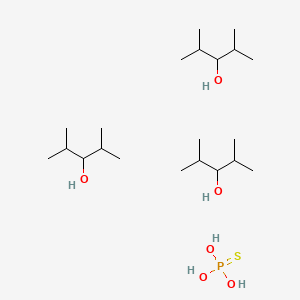
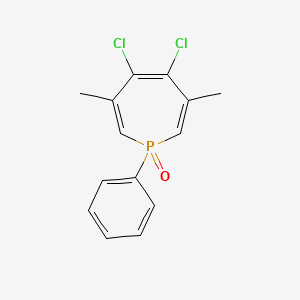
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
